molecular formula C11H14N4O B11887013 6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one

Cat. No.: B11887013
M. Wt: 218.26 g/mol
InChI Key: IZKCDMVMYNDTAR-UHFFFAOYSA-N
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Description

6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by a pyrrolopyrimidine core structure, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .

Scientific Research Applications

6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(pyrrolidin-1-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its pyrrolidine moiety, in particular, contributes to its neuroprotective and anti-inflammatory properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

6-methyl-2-pyrrolidin-1-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N4O/c1-7-6-8-9(12-7)13-11(14-10(8)16)15-4-2-3-5-15/h6H,2-5H2,1H3,(H2,12,13,14,16)

InChI Key

IZKCDMVMYNDTAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)N=C(NC2=O)N3CCCC3

Origin of Product

United States

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